4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one

Description

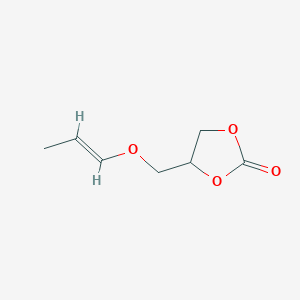

4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one is a cyclic carbonate derivative characterized by a 1,3-dioxolan-2-one core substituted with a 1-propenyloxymethyl group. The propenyloxy moiety (CH₂CH₂CH₂-O-CH₂-) introduces an unsaturated allyl-type chain, enabling unique reactivity in polymerization and functionalization reactions.

Properties

Molecular Formula |

C7H10O4 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

4-[[(E)-prop-1-enoxy]methyl]-1,3-dioxolan-2-one |

InChI |

InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2-3,6H,4-5H2,1H3/b3-2+ |

InChI Key |

YFXXJQJIGQHZSG-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/OCC1COC(=O)O1 |

Canonical SMILES |

CC=COCC1COC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one typically involves the reaction of propenyl alcohol with 1,3-dioxolan-2-one under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: The propenyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted dioxolanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The propenyloxymethyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one with structurally related 1,3-dioxolan-2-one derivatives:

Physical and Spectroscopic Properties

NMR Analysis :

- The propenyloxymethyl group in this compound would show distinct vinyl proton signals (δ 5.0–6.0 ppm in ¹H NMR) and carbon signals (δ 115–125 ppm in ¹³C NMR) . This contrasts with chloromethyl derivatives, where CH₂Cl protons resonate at δ 3.5–4.0 ppm .

- The hydroxymethyl derivative displays a broad OH peak (δ 1.5–2.5 ppm) in D₂O-exchanged spectra, absent in other analogues .

Thermal Stability :

- Trifluoromethyl and chloromethyl derivatives exhibit higher thermal stability (decomposition >200°C) due to strong C-F/C-Cl bonds, whereas propenyloxymethyl and hydroxymethyl analogues decompose below 180°C .

Biological Activity

4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one, also known by its CAS number 12865911, is a compound of significant interest in various fields of research, particularly in organic synthesis and material science. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

- Molecular Formula : C7H10O4

- Molecular Weight : 158.15 g/mol

- Structure : The compound contains a dioxolane ring, which is known for its reactivity in various chemical transformations.

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic reactions and polymerization processes. It is hypothesized that the compound can form cyclic intermediates that facilitate further chemical reactions. This property makes it a valuable precursor in the synthesis of various biologically active molecules.

Case Studies

- Polymerization and Material Science Applications :

- Synthesis of Bioactive Compounds :

Comparative Biological Activity Table

| Compound Name | CAS Number | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | 12865911 | Reactive monomer for polymerization | Low systemic toxicity |

| 4-Methyl-1,3-dioxolan-2-one | 931-40-8 | Eye irritant; low systemic effects in inhalation | NOAEC at 1000 mg/m³ |

| 4-Hydroxymethyl-1,3-dioxolan-2-one | 931-40-8 | Versatile organic compound; used in agrochemicals | Limited data on toxicity |

Future Directions

Further research is needed to elucidate the precise biological mechanisms and potential therapeutic applications of this compound. Investigating its interactions at the molecular level could lead to the development of new materials or drugs with enhanced efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.